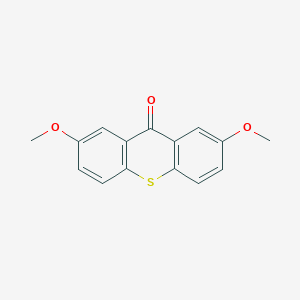

2,7-Dimethoxy-9H-thioxanthen-9-one

Description

The exact mass of the compound this compound is 272.05071541 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dimethoxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3S/c1-17-9-3-5-13-11(7-9)15(16)12-8-10(18-2)4-6-14(12)19-13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCBHRQQQSBAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2,7-Dimethoxy-9H-thioxanthen-9-one

An In-depth Technical Guide on the Synthesis and Characterization of 2,7-Dimethoxy-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Thioxanthones and their derivatives are known for a wide range of biological activities and applications as photosensitizers. This document outlines a plausible synthetic pathway, detailed experimental protocols, and methods for the structural elucidation and characterization of the title compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, logical workflows for the synthesis and characterization are visualized using Graphviz diagrams.

Introduction

Thioxanthones are a class of sulfur-containing heterocyclic compounds based on the dibenzo-γ-thiopyrone scaffold. Their structural similarity to xanthones has led to extensive investigation into their biological properties, revealing potential applications as antitumor, anti-parasitic, and anticancer agents. The incorporation of methoxy functional groups, as in this compound, can significantly influence the molecule's electronic properties, solubility, and biological activity. This guide focuses on a common and effective method for the synthesis of this specific derivative and the analytical techniques employed for its characterization.

Synthesis of this compound

A well-established method for the synthesis of thioxanthones involves the acid-catalyzed cyclization of a substituted diaryl thioether. In the case of this compound, a plausible and frequently utilized synthetic route is the reaction of thiosalicylic acid (2-mercaptobenzoic acid) with 1,4-dimethoxybenzene in the presence of a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid.

Proposed Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction followed by an intramolecular cyclization and dehydration.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

Materials:

-

Thiosalicylic acid (2-mercaptobenzoic acid)

-

1,4-Dimethoxybenzene

-

Concentrated sulfuric acid (98%)

-

Methanol

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosalicylic acid (1 equivalent) and 1,4-dimethoxybenzene (1.2 equivalents).

-

Slowly and carefully add concentrated sulfuric acid (10-20 parts by weight relative to thiosalicylic acid) to the flask while cooling in an ice bath to manage the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Gradually heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with constant stirring.

-

The crude product will precipitate out of the solution. Filter the precipitate using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

To remove any unreacted acidic starting material, wash the crude product with a 5% sodium bicarbonate solution.

-

Finally, wash the product again with deionized water and dry it under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as methanol or ethanol to yield a pure crystalline solid.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity using various spectroscopic and analytical techniques.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃S | [1] |

| Molecular Weight | 272.32 g/mol | [1] |

| Appearance | Light yellow to yellow solid/powder | [2] |

| Purity | >95% - 98% (commercially available) | [2] |

| Storage Temperature | Room temperature, sealed in dry, dark place |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear in the downfield region (typically δ 7-8.5 ppm), and their splitting patterns will depend on their positions on the rings. The two equivalent methoxy groups will give a sharp singlet at approximately δ 3.8-4.0 ppm, integrating to six protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (δ ~180 ppm), the aromatic carbons (δ 110-160 ppm), and the methoxy carbons (δ ~55-60 ppm).

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | 1640 - 1660 |

| C-O-C (Aromatic Ether) | 1230 - 1270 and 1020 - 1075 |

| C-S (Thioether) | 600 - 800 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Methoxy) | 2850 - 2960 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (272.32).

Characterization Workflow

Caption: A logical workflow for the characterization of the synthesized compound.

Biological Activity and Potential Applications

While the specific biological activities of this compound are not extensively documented in publicly available literature, the thioxanthene scaffold is a known pharmacophore. Thioxanthene derivatives have been investigated for their antipsychotic properties, primarily through the blockade of dopamine D2 receptors.[3][4] They also exhibit alpha-adrenergic blocking effects.[4] Furthermore, some thioxanthenes have shown bacteriostatic effects.[3] The introduction of dimethoxy groups may modulate these activities and could also confer other properties, such as antioxidant or specific enzyme inhibitory effects, which are areas for further research.

Given the lack of specific pathway information for this derivative, a generalized diagram illustrating the known mechanism of action for the broader class of thioxanthene antipsychotics is provided below.

Caption: Generalized mechanism of action for thioxanthene-based antipsychotics.

Conclusion

This technical guide has detailed a plausible and accessible synthetic route for this compound and outlined the necessary characterization techniques to ensure its structural integrity and purity. While specific experimental data for this compound is sparse in the literature, this guide provides a solid foundation for its preparation and analysis in a research setting. The known biological activities of the thioxanthene class of compounds suggest that this compound may hold potential for further investigation in drug discovery and development. Future work should focus on obtaining and publishing detailed experimental and spectroscopic data for this compound to facilitate its broader study and application.

References

An In-depth Technical Guide to the Photophysical Properties of 2,7-Dimethoxy-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated photophysical properties of 2,7-Dimethoxy-9H-thioxanthen-9-one, a derivative of the thioxanthone scaffold. Thioxanthones are a class of compounds recognized for their utility as photosensitizers, photoinitiators, and as structural motifs in biologically active molecules. This document outlines the core photophysical characteristics, including absorption and emission properties, and discusses the experimental protocols for their determination. While specific quantitative data for this compound is not extensively available in public literature, this guide extrapolates expected behaviors based on the parent thioxanthone structure and the electronic effects of its substituents. The guide also includes standardized experimental workflows and diagrams to facilitate further research and application in fields such as photochemistry, materials science, and drug development.

Introduction to Thioxanthones and this compound

Thioxanthones are heterocyclic compounds characterized by a dibenzo-γ-thiopyrone core. Their unique electronic structure gives rise to interesting photophysical and photochemical properties, making them valuable in a variety of applications. The parent compound, 9H-thioxanthen-9-one, and its derivatives are known to exhibit strong absorption in the UV-A region and are efficient triplet sensitizers.

This compound is a specific derivative featuring electron-donating methoxy groups at positions 2 and 7 of the thioxanthone core. These substituents are expected to modulate the electronic and, consequently, the photophysical properties of the molecule. The introduction of methoxy groups typically leads to a red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted thioxanthone.

Photophysical Properties

The photophysical properties of a molecule describe the processes that occur following the absorption of light. For this compound, these properties are crucial for understanding its potential as a photosensitizer or phot initiator.

Table 1: Summary of Expected Photophysical Properties of this compound

| Property | Expected Value/Range | Solvent/Conditions | Notes |

| Absorption Maximum (λmax) | 380 - 420 nm | Acetonitrile, Methanol | The methoxy groups are expected to cause a bathochromic shift compared to unsubstituted thioxanthone. |

| Molar Absorptivity (ε) | 5,000 - 15,000 M-1cm-1 | Acetonitrile, Methanol | High molar absorptivity is a characteristic feature of thioxanthones. |

| Emission Maximum (λem) | 450 - 500 nm | Acetonitrile, Methanol | Fluorescence is expected to be weak due to efficient intersystem crossing. |

| Fluorescence Quantum Yield (ΦF) | < 0.1 | Acetonitrile, Methanol | Thioxanthones are generally poor fluorophores. |

| Phosphorescence Maximum (λphos) | ~600 - 650 nm | 77 K glass | Phosphorescence is expected from the triplet state at low temperatures. |

| Triplet State Lifetime (τT) | 1 - 100 µs | Deoxygenated solvents | The lifetime is highly dependent on the solvent and presence of quenchers. |

| Intersystem Crossing Quantum Yield (ΦISC) | > 0.9 | Deoxygenated solvents | Thioxanthones are known for their high efficiency in forming triplet states. |

Note: The values in this table are estimations based on the properties of related thioxanthone derivatives and general photophysical principles. Experimental verification is required for precise data.

Experimental Protocols

This section details the methodologies for the determination of the key photophysical parameters of this compound.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum, including the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-2600).

-

Procedure:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile or methanol).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range where absorbance is between 0.1 and 1.0.

-

Record the absorption spectra of the solutions from 200 to 600 nm using the pure solvent as a reference.

-

Identify the λmax from the spectra.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (ΦF).

-

Instrumentation: A spectrofluorometer (e.g., Horiba FluoroMax, Edinburgh Instruments FS5).

-

Procedure for Emission Spectrum:

-

Prepare a dilute solution of the sample in a spectroscopic grade solvent with an absorbance of approximately 0.1 at the excitation wavelength.

-

Excite the sample at its λmax or a wavelength in its main absorption band.

-

Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-IR region.

-

-

Procedure for Fluorescence Quantum Yield (Relative Method):

-

Select a standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Prepare solutions of the standard and the sample with matched absorbances (typically < 0.1) at the same excitation wavelength.

-

Record the corrected emission spectra of both the standard and the sample under identical experimental conditions (excitation and emission slit widths, detector voltage).

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both the standard and the sample.

-

Calculate the quantum yield of the sample using the following equation: ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts X and S refer to the unknown sample and the standard, respectively.

-

Time-Resolved Spectroscopy

-

Objective: To determine the fluorescence and phosphorescence lifetimes.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime; Laser flash photolysis setup for triplet state lifetime.

-

Procedure for Fluorescence Lifetime (TCSPC):

-

Excite a dilute, deoxygenated sample solution with a pulsed light source (e.g., a picosecond laser diode) at a wavelength within the absorption band.

-

Detect the emitted photons using a sensitive, high-speed detector.

-

The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon.

-

A histogram of these delay times is constructed, which represents the fluorescence decay profile.

-

The decay curve is fitted to an exponential function to extract the fluorescence lifetime (τF).

-

-

Procedure for Triplet State Lifetime (Laser Flash Photolysis):

-

Excite a deoxygenated solution of the sample with a short, intense laser pulse (e.g., from a Nd:YAG laser at 355 nm).

-

Monitor the change in absorbance at a wavelength corresponding to the triplet-triplet absorption of the thioxanthone using a continuous wave probe lamp and a fast detector (e.g., a photomultiplier tube).

-

The decay of the transient absorption signal is monitored over time.

-

The decay kinetic trace is fitted to an exponential function to determine the triplet state lifetime (τT).

-

Visualization of Experimental Workflows and Photophysical Processes

Jablonski Diagram

The following diagram illustrates the primary photophysical processes expected for this compound.

Caption: Jablonski diagram illustrating the key photophysical pathways.

Experimental Workflow for Photophysical Characterization

The following diagram outlines a typical workflow for the comprehensive photophysical characterization of a new compound like this compound.

Caption: Workflow for comprehensive photophysical characterization.

Potential Applications in Drug Development and Research

Thioxanthone derivatives have garnered interest in drug development due to their diverse biological activities. While the specific applications of this compound are not well-documented, its properties as a photosensitizer suggest potential utility in:

-

Photodynamic Therapy (PDT): As a triplet sensitizer, it could potentially be used to generate reactive oxygen species (ROS) upon light activation, leading to localized cell death. This is a key mechanism in PDT for cancer treatment.

-

Photoactivated Drug Delivery: The compound could be incorporated into drug delivery systems where light is used to trigger the release of a therapeutic agent.

-

Fluorescent Probes: Although its fluorescence is expected to be weak, modifications to the structure could enhance its emission, allowing for its use as a fluorescent probe to study biological systems.

The following diagram illustrates a simplified signaling pathway for photodynamic therapy, a potential application for a photosensitizer like this compound.

Caption: Simplified mechanism of Type II photodynamic therapy.

Conclusion

This compound is a derivative of the photophysically important thioxanthone family. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its expected photophysical properties and the established methodologies for their determination. The presence of electron-donating methoxy groups is anticipated to red-shift its absorption and emission spectra, potentially enhancing its utility in applications requiring visible light excitation. Further experimental investigation is crucial to fully characterize this molecule and unlock its potential in areas such as photopolymerization, photodynamic therapy, and materials science. The provided experimental workflows and diagrams serve as a foundational resource for researchers embarking on the study of this and related compounds.

An In-depth Technical Guide to the Photoinitiation Mechanism of 2,7-Dimethoxy-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the photophysical properties and photoinitiation kinetics of 2,7-dimethoxy-9H-thioxanthen-9-one is limited in the current scientific literature. This guide is therefore based on the well-established photoinitiation mechanisms of the broader thioxanthone class of compounds and data from structurally similar analogs. The principles and methodologies described herein provide a robust framework for understanding and investigating the photoinitiating capabilities of this specific molecule.

Executive Summary

This compound is a member of the thioxanthone family, a class of compounds widely utilized as photoinitiators in various photopolymerization applications, including those relevant to drug delivery systems, dental materials, and photolithography. Thioxanthone derivatives typically function as Type II photoinitiators, which necessitate the presence of a co-initiator, usually a hydrogen donor such as a tertiary amine, to generate the free radicals that initiate polymerization. This technical guide elucidates the fundamental mechanism of photoinitiation for this compound, detailing the photophysical and photochemical processes involved. It also provides an overview of the key experimental protocols used to characterize such systems and presents expected quantitative data based on analogous compounds.

Core Photoinitiation Mechanism

The photoinitiation process for this compound, in a typical Type II system, can be broken down into several key steps following the absorption of light.

Step 1: Photoexcitation. Upon irradiation with light of an appropriate wavelength (typically in the UV-A or near-visible region), the this compound molecule (TX-OCH3) absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).

Step 2: Intersystem Crossing. The excited singlet state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This triplet state is the key reactive species in the photoinitiation process. The efficiency of this step is a critical determinant of the overall photoinitiation efficiency.

Step 3: Interaction with Co-initiator. The triplet state of the thioxanthone derivative then interacts with a co-initiator, typically a tertiary amine (e.g., N-methyldiethanolamine, ethyl 4-(dimethylamino)benzoate). This interaction occurs via an electron transfer mechanism, forming an exciplex, followed by a proton transfer.

Step 4: Radical Generation. The electron and subsequent proton transfer from the amine to the excited thioxanthone results in the formation of a ketyl radical from the thioxanthone and an aminoalkyl radical from the amine. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers.

Step 5: Polymerization. The generated aminoalkyl radicals react with monomer units (e.g., acrylates, methacrylates), initiating a chain reaction that leads to the formation of a polymer network.

Signaling Pathway Diagram

Quantitative Data (Based on Thioxanthone Analogs)

The following tables summarize expected quantitative data for this compound based on values reported for other thioxanthone derivatives. These values are indicative and would require experimental verification for the specific molecule.

Table 1: Photophysical Properties of Thioxanthone Derivatives

| Property | Symbol | Expected Value Range | Significance |

| Molar Extinction Coefficient | ε | 5,000 - 10,000 M⁻¹cm⁻¹ at λmax | Efficiency of light absorption. |

| Wavelength of Max. Absorption | λmax | 380 - 420 nm | Determines the required light source. |

| Fluorescence Quantum Yield | Φf | < 0.1 | Low fluorescence indicates efficient ISC. |

| Intersystem Crossing Quantum Yield | Φisc | 0.6 - 0.9 | High value is crucial for efficient triplet state formation. |

| Triplet State Energy | E_T | 60 - 65 kcal/mol | Must be high enough to react with the co-initiator. |

| Triplet State Lifetime | τ_T | 1 - 20 µs (in solution) | Sufficiently long to allow for interaction with the co-initiator. |

Table 2: Polymerization Kinetics Data (Typical Acrylate Formulation)

| Parameter | Symbol | Typical Value | Significance |

| Rate of Polymerization | R_p | 10⁻³ - 10⁻² mol L⁻¹s⁻¹ | Speed of the polymerization reaction. |

| Final Monomer Conversion | C(%) | 50 - 80% | Extent of polymerization. |

| Induction Time | t_ind | < 1 s | Time before polymerization starts, affected by oxygen inhibition. |

Experimental Protocols

The characterization of a photoinitiator's mechanism involves several key experimental techniques.

Transient Absorption Spectroscopy

This technique is crucial for directly observing the transient species involved in the photoinitiation process, particularly the triplet state of the thioxanthone and the resulting radicals.

Methodology:

-

Sample Preparation: A solution of this compound (typically 10⁻⁴ to 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile, methanol) is prepared. For quenching experiments, a co-initiator is added at varying concentrations. The solution is deoxygenated by bubbling with nitrogen or argon.

-

Excitation: The sample is excited with a short laser pulse (e.g., Nd:YAG laser at 355 nm) to generate the excited states.

-

Probing: A broadband probe light source is passed through the sample at different time delays after the excitation pulse.

-

Detection: The change in absorbance of the probe light is measured as a function of wavelength and time, allowing for the identification of transient species by their characteristic absorption spectra and the determination of their lifetimes.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is used to monitor the kinetics of the photopolymerization reaction by tracking the disappearance of the monomer's reactive functional groups (e.g., the C=C bond in acrylates).

Methodology:

-

Formulation Preparation: A photocurable formulation is prepared containing the monomer, this compound as the photoinitiator, and a co-initiator.

-

Sample Application: A thin film of the formulation is applied to an IR-transparent substrate (e.g., KBr or BaF₂).

-

Irradiation and Monitoring: The sample is placed in the FTIR spectrometer and irradiated with a light source of the appropriate wavelength. IR spectra are continuously recorded in real-time.

-

Data Analysis: The decrease in the area of the characteristic absorption band of the monomer's functional group (e.g., ~1636 cm⁻¹ for the acrylate C=C bond) is monitored over time to calculate the rate of polymerization and the final monomer conversion.

Experimental Workflow Diagram

In-Depth Technical Guide: Chemical Properties and Applications of 2,7-Dimethoxy-9H-thioxanthen-9-one (CAS Number: 435344-88-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of 2,7-Dimethoxy-9H-thioxanthen-9-one, a notable member of the thioxanthone class of compounds. While detailed experimental studies specifically citing CAS number 435344-88-0 are limited in publicly accessible literature, this document extrapolates from the well-established characteristics of closely related thioxanthone derivatives to provide a thorough understanding of its expected behavior and utility, particularly as a photoinitiator in polymerization processes.

Core Chemical Properties

This compound is a solid, light yellow to yellow crystalline powder. Its core structure consists of a dibenzo-γ-thiopyrone scaffold with methoxy groups at the 2 and 7 positions. These substitutions influence the molecule's electronic and photophysical properties.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 435344-88-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂O₃S | [1][4] |

| Molecular Weight | 272.32 g/mol | [1][4] |

| Appearance | Light yellow to Yellow powder/crystal | |

| Melting Point | 152.0 to 156.0 °C | |

| Purity | >95.0% (GC) | |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 2,7-Dimethoxythioxanthone, 2,8-Dimethoxy-10H-dibenzo[b,e]thiopyran-10-one | |

| InChI Key | SQCBHRQQQSBAON-UHFFFAOYSA-N | [1][4] |

| XLogP3 | 3.9 | [4] |

Spectroscopic Data

While specific spectroscopic data for this compound is not detailed in the available search results, thioxanthone derivatives are known for their characteristic UV-Vis absorption profiles, which are crucial for their application as photoinitiators. The absorption maxima are influenced by the substitution pattern on the aromatic rings.

Synthesis

The synthesis of thioxanthones can be broadly achieved through several established routes. A common and general method involves the cyclization of ortho-(phenylthio)-benzoic acids in the presence of a strong acid like concentrated sulfuric acid. Another approach is the condensation reaction of an ortho-chlorosulfenylbenzoyl chloride with an aromatic compound using a Friedel-Crafts catalyst.[5]

A patent describes a general process for preparing thioxanthones that involves the condensation of thiosalicylic acid derivatives with aromatic compounds in an acidic medium.[5] For substituted thioxanthones like the 2,7-dimethoxy derivative, appropriately substituted starting materials would be required.

Mechanism of Action: Photopolymerization Initiation

The primary application of this compound is as a photoinitiator, specifically a Type II photoinitiator, in free-radical photopolymerization.[3] This process is fundamental in various industrial applications, including inks, coatings, and 3D printing.

The mechanism involves the following key steps:

-

Photoexcitation: Upon absorption of UV or visible light, the thioxanthone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction/Electron Transfer: The triplet-state thioxanthone interacts with a co-initiator, typically a tertiary amine. This interaction occurs via hydrogen abstraction or electron transfer, leading to the formation of a ketyl radical from the thioxanthone and an aminoalkyl radical from the co-initiator.

-

Initiation of Polymerization: The highly reactive aminoalkyl radical then initiates the polymerization of monomers (e.g., acrylates) by adding to the double bond, thus starting the polymer chain growth.

Signaling Pathway Diagram

The following diagram illustrates the generalized signaling pathway for photopolymerization initiated by a thioxanthone derivative.

Caption: Generalized workflow of Type II photopolymerization initiated by a thioxanthone derivative.

Experimental Protocols

While a specific experimental protocol for this compound is not available in the searched literature, a representative protocol for the use of a thioxanthone derivative as a photoinitiator in a free-radical polymerization is provided below. This protocol can be adapted for the specific monomer and desired properties of the final polymer.

Representative Protocol: Photopolymerization of an Acrylate Monomer

Objective: To polymerize an acrylate monomer using a thioxanthone derivative/amine photoinitiator system under UV irradiation.

Materials:

-

This compound (Photoinitiator)

-

Ethyl 4-(dimethylamino)benzoate (EDB) or similar amine co-initiator

-

Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate monomer

-

Solvent (if required, e.g., acetonitrile)

-

UV curing system (e.g., 365 nm lamp)

-

FTIR spectrometer for monitoring polymerization kinetics

Procedure:

-

Preparation of the Formulation:

-

In a light-protected vessel, dissolve this compound (e.g., 0.1-1% by weight) and the amine co-initiator (e.g., 1-2% by weight) in the acrylate monomer.

-

If a solvent is used, ensure all components are fully dissolved.

-

Gently mix the formulation to ensure homogeneity, avoiding the introduction of air bubbles.

-

-

Sample Preparation for FTIR Analysis:

-

Place a drop of the formulation between two polypropylene films, pressed to create a thin, uniform layer.

-

Mount the sample in the FTIR spectrometer.

-

-

Monitoring Polymerization:

-

Record an initial FTIR spectrum before UV exposure. The peak corresponding to the acrylate C=C bond (around 1635 cm⁻¹) will be monitored.

-

Expose the sample to UV light from the curing system at a fixed distance and intensity.

-

Record FTIR spectra at regular time intervals during the UV exposure.

-

The decrease in the area of the acrylate C=C peak over time corresponds to the conversion of the monomer to polymer.

-

-

Data Analysis:

-

Calculate the degree of conversion at each time point by comparing the acrylate peak area to its initial area.

-

Plot the conversion as a function of irradiation time to obtain the polymerization kinetics.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating the efficacy of a photoinitiator.

Caption: A typical experimental workflow for assessing the performance of a photoinitiator system.

Applications and Future Directions

Given its classification as a photo-radical polymerization initiator, this compound is primarily utilized in material science applications.[3] These include:

-

UV-curable coatings and varnishes

-

Printing inks

-

Adhesives

-

Dental materials

-

Photoresists in microelectronics

While the current body of literature does not point towards significant research in drug development or other life science applications for this specific molecule, the broader class of thioxanthones has been investigated for various biological activities. Future research could explore the potential of this compound in these areas, although its primary utility currently lies in photochemistry and polymer science.

Safety Information

Based on available safety data sheets, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. This compound | 435344-88-0 [sigmaaldrich.com]

- 2. amiscientific.com [amiscientific.com]

- 3. 435344-88-0|this compound| Ambeed [ambeed.com]

- 4. This compound | C15H12O3S | CID 139757107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]

Spectroscopic Profile of 2,7-Dimethoxy-9H-thioxanthen-9-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic properties of 2,7-Dimethoxy-9H-thioxanthen-9-one, a derivative of the thioxanthenone core structure. Thioxanthenones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. While specific experimental spectroscopic data for this compound is not extensively available in the public domain, this document outlines the expected spectroscopic behavior based on related structures and provides generalized protocols for its characterization.

Hypothetical Spectroscopic Data

The introduction of methoxy groups at the 2 and 7 positions of the thioxanthenone scaffold is expected to influence its electronic transitions, thereby affecting its absorption and emission characteristics. The following table presents hypothetical, yet scientifically plausible, UV-Vis and fluorescence data for this compound in a common organic solvent such as methanol. This data is intended to be illustrative and serve as a benchmark for experimental investigation.

| Parameter | Value | Units |

| UV-Vis Absorption | ||

| λmax (π→π) | ~280 | nm |

| Molar Absorptivity (ε) at λmax | ~35,000 | M⁻¹cm⁻¹ |

| λmax (n→π) | ~390 | nm |

| Molar Absorptivity (ε) at λmax | ~5,000 | M⁻¹cm⁻¹ |

| Fluorescence Emission | ||

| Excitation Wavelength (λex) | 390 | nm |

| Emission Maximum (λem) | ~450 | nm |

| Stokes Shift | ~60 | nm |

| Fluorescence Quantum Yield (ΦF) | ~0.2 | - |

Experimental Protocols

To empirically determine the spectroscopic properties of this compound, the following experimental protocols are recommended.

UV-Vis Absorption Spectroscopy

-

Materials and Reagents:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile, or cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the µM range).

-

Use the pure solvent as a blank to calibrate the spectrophotometer.

-

Record the absorption spectrum of each dilution from approximately 200 nm to 600 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

-

Materials and Reagents:

-

This compound

-

Spectroscopic grade solvent

-

Fluorescence cuvettes (quartz, 1 cm path length)

-

Spectrofluorometer

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).

-

-

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum by exciting the sample at its longest wavelength absorption maximum (λmax of the n→π* transition).

-

To determine the fluorescence quantum yield (ΦF), prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.

-

Record the fluorescence emission spectrum of the standard.

-

Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway involving a thioxanthenone derivative.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Hypothetical signaling pathway for a thioxanthenone derivative.

Solubility Profile of 2,7-Dimethoxy-9H-thioxanthen-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for 2,7-Dimethoxy-9H-thioxanthen-9-one. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility characteristics of the broader thioxanthone class of compounds, outlines a general experimental protocol for determining solubility, and presents a standardized workflow for solubility assessment. This guide is intended to be a valuable resource for researchers and professionals working with this compound, providing a framework for its effective handling and formulation.

Introduction

This compound is a derivative of thioxanthone, a heterocyclic compound that is a sulfur analog of xanthone.[1] Thioxanthone derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. A thorough understanding of the solubility of these compounds is critical for their application in drug discovery, formulation development, and various in vitro and in vivo studies. This guide addresses the current state of knowledge regarding the solubility of this compound.

Solubility of Thioxanthone Derivatives

Quantitative Solubility Data

A comprehensive search of scientific databases and literature has revealed no specific quantitative solubility data for this compound in common laboratory solvents. The following table indicates the lack of available data. Researchers are encouraged to determine the solubility experimentally based on their specific requirements.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |

| Water | H₂O | Not Available | Not Available |

| Ethanol | C₂H₅OH | Not Available | Not Available |

| Methanol | CH₃OH | Not Available | Not Available |

| Acetone | C₃H₆O | Not Available | Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | Not Available | Not Available |

| Chloroform | CHCl₃ | Not Available | Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | Not Available | Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Available | Not Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Not Available | Not Available |

| Acetonitrile | C₂H₃N | Not Available | Not Available |

| Toluene | C₇H₈ | Not Available | Not Available |

| Hexane | C₆H₁₄ | Not Available | Not Available |

Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data, the following is a generalized experimental protocol based on the widely used shake-flask method.[2] This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvent (analytical grade)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Signaling Pathways and Experimental Workflows

There is no information available in the public scientific literature to suggest the direct involvement of this compound in specific signaling pathways.

For researchers planning to determine the solubility of this or similar compounds, a general experimental workflow is presented below.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides essential information for researchers. The qualitative solubility of related thioxanthone derivatives suggests good solubility in common organic solvents. The provided experimental protocol and workflow offer a robust framework for determining the precise solubility of this compound, which is a prerequisite for its successful application in research and development.

References

An In-depth Technical Guide on the Structural Analysis of 2,7-Dimethoxy-9H-thioxanthen-9-one

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the current state of knowledge regarding the crystal structure of 2,7-Dimethoxy-9H-thioxanthen-9-one. Despite a comprehensive search of crystallographic databases and the scientific literature, no experimental crystal structure for this specific compound has been publicly deposited. This document, therefore, provides essential molecular data, outlines the definitive experimental protocol for determining such a structure—single-crystal X-ray diffraction—and presents a logical workflow for this process. The guide also briefly touches upon the broader significance of the thioxanthenone scaffold in medicinal chemistry, a field of interest for the target audience.

Introduction to this compound

This compound is a derivative of the thioxanthone heterocyclic system. Thioxanthones are recognized for their diverse biological activities and are a core structure in various synthetic and naturally occurring compounds. Their applications are extensive, ranging from photosensitizers in material sciences to scaffolds for therapeutic agents in medicinal chemistry. Derivatives of thioxanthenone have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.[1][2] The specific introduction of methoxy groups at the 2 and 7 positions can significantly influence the molecule's electronic properties, solubility, and biological interactions.

Molecular and Physicochemical Data

While the experimental crystal structure is not available, computed data and basic molecular properties have been compiled. These properties are essential for the initial characterization and handling of the compound in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃S | PubChem[3] |

| Molecular Weight | 272.3 g/mol | PubChem[3] |

| IUPAC Name | 2,7-dimethoxythioxanthen-9-one | PubChem[3] |

| CAS Number | 435344-88-0 | PubChem[3] |

| Computed XLogP3 | 3.9 | PubChem[3] |

| Appearance | Light yellow to yellow powder/crystal | TCI Chemicals |

Experimental Protocol: Single-Crystal X-ray Diffraction

To determine the crystal structure of this compound, single-crystal X-ray diffraction (SC-XRD) is the definitive method.[4][5][6] The following protocol outlines the standard procedure that would be employed.

Objective: To elucidate the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

1. Crystal Growth and Selection:

-

Synthesis and Purification: The compound must first be synthesized and purified to a high degree (>95%). A common synthetic route to thioxanthones involves the reaction of a substituted thiosalicylic acid with a dimethoxybenzene derivative.

-

Crystallization: High-quality single crystals are grown from the purified compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures (e.g., ethanol, acetone, chloroform, ethyl acetate) would be screened to find optimal conditions.

-

Selection: A suitable crystal (typically 0.1-0.3 mm in size) that is well-formed and free of visible defects is selected under a microscope.[5][7]

2. Data Collection:

-

Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and placed within a cryostream (typically 100 K) to minimize thermal vibrations and radiation damage.[8]

-

Diffractometer Setup: The experiment is performed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for crystal rotation, and a detector (e.g., CCD or CMOS).[6]

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles.[4][8] The collection strategy aims to measure a complete and redundant set of diffraction intensities.[9][10]

3. Structure Solution and Refinement:

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections. Corrections are applied for factors like background noise and X-ray absorption.[6]

-

Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson synthesis, to generate an initial model of the atomic arrangement.[5][11]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares minimization.[11] This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics such as the R-factor.

Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for determining the crystal structure of a small molecule like this compound.

Relevance in Drug Development

The thioxanthenone scaffold is of significant interest to drug development professionals. These compounds and their derivatives have been shown to interact with various biological targets. For instance, some thioxanthenones exhibit antitumor activity by inhibiting essential enzymes like topoisomerases, which are crucial for DNA replication in cancer cells.[2] Furthermore, certain derivatives have been investigated as potential multi-target agents for neurodegenerative diseases like Alzheimer's, showing inhibition of cholinesterases and protein aggregation.[12]

A detailed crystal structure of this compound would be invaluable for this field. It would enable structure-based drug design by providing precise information on the molecule's three-dimensional shape, conformation, and potential for intermolecular interactions. This knowledge is critical for understanding how the molecule might bind to a biological target and for designing more potent and selective derivatives.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, this guide provides the necessary context and procedural knowledge for researchers in the field. The provided experimental protocol for single-crystal X-ray diffraction and the accompanying workflow diagram offer a clear roadmap for obtaining this valuable data. The elucidation of this structure would be a meaningful contribution to the fields of crystallography and medicinal chemistry, potentially accelerating the development of new therapeutics based on the thioxanthenone scaffold.

References

- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C15H12O3S | CID 139757107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-Crystal XRD and Structure Determination [atomfair.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. Dipòsit Digital de la Universitat de Barcelona: Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease [diposit.ub.edu]

A Technical Guide to 2,7-Dimethoxy-9H-thioxanthen-9-one: Sourcing, Purity, and Analysis

For researchers, scientists, and professionals in drug development, the quality and purity of chemical reagents are paramount. This technical guide provides an in-depth overview of 2,7-Dimethoxy-9H-thioxanthen-9-one, a valuable compound in various research applications. This document outlines key suppliers, available purities, and detailed experimental protocols for its analysis, ensuring you have the necessary information for your critical work.

Suppliers and Purity

A variety of chemical suppliers offer this compound, with purity levels generally suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. It is important to note that purity claims should always be verified by obtaining and reviewing the supplier's Certificate of Analysis (CoA) for a specific lot.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| TCI Chemicals | >95.0% | Gas Chromatography (GC) | 435344-88-0[1] |

| CymitQuimica | 97% | Not Specified | 435344-88-0[2] |

| Ambeed (via Sigma-Aldrich) | 98% | Not Specified | 435344-88-0 |

Experimental Protocols

Detailed analytical procedures are crucial for verifying the purity and identity of this compound. Below are representative experimental protocols for common analytical techniques. While specific parameters may vary between laboratories and instrumentation, these methods provide a solid foundation for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for Mass Spectrometry compatible methods)[3][4]

-

Sample of this compound

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is often added to improve peak shape.[3][4]

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with an acid modifier.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR should be performed.

Objective: To confirm the identity and structural integrity of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

Sample of this compound

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

2D NMR experiments, such as COSY and HMBC, can be performed for more detailed structural elucidation.

-

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the resulting spectra should be consistent with the known structure of this compound.

General Synthesis and Purification

Purification by Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used.[5] The ratio is optimized to achieve good separation.

-

Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected. The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield the purified this compound.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in sourcing and verifying the quality of this compound.

References

- 1. This compound 435344-88-0 | TCI EUROPE N.V. [tcichemicals.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Separation of ((9-Oxo-9H-thioxanthen-2-yl)oxy)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Separation of Ethyl 9-oxo-9H-thioxanthene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,7-Dimethoxy-9H-thioxanthen-9-one in 3D Printing Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethoxy-9H-thioxanthen-9-one is a member of the thioxanthone class of compounds, which are widely recognized for their utility as photoinitiators in photopolymerization processes.[1][2][3][4] These molecules are particularly valuable in 3D printing applications, where the precise, light-induced curing of liquid resins into solid objects is fundamental.[3][5] Thioxanthone derivatives, including this compound, typically function as Type II photoinitiators, which means they require a co-initiator, such as an amine, to efficiently generate the free radicals necessary for polymerization.[1] This document provides detailed application notes and experimental protocols for the use of this compound in 3D printing resins, drawing upon established principles for related thioxanthone compounds.

Physicochemical Properties

The fundamental properties of this compound are essential for understanding its behavior in resin formulations.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃S | [6] |

| Molecular Weight | 272.3 g/mol | [6] |

| IUPAC Name | 2,7-dimethoxythioxanthen-9-one | [6] |

| Appearance | Solid (form to be specified by supplier) | |

| Purity | Typically ≥98% | [7] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |

Principle of Operation: Type II Photoinitiation

This compound functions as a photoinitiator by absorbing light at a specific wavelength, which elevates it to an excited state. In this excited state, it can interact with a co-initiator (typically a hydrogen donor like an amine) to generate free radicals. These free radicals then initiate the polymerization of monomer and oligomer chains in the resin, leading to the formation of a solid, cross-linked polymer network.

The general mechanism can be visualized as follows:

Caption: General workflow of Type II photoinitiation.

Application in 3D Printing Resin Formulations

This compound is suitable for use in various 3D printing technologies that rely on photopolymerization, such as stereolithography (SLA) and Digital Light Processing (DLP). Its primary role is to absorb light from the printer's light source (e.g., a laser or projector) and initiate the curing process.

Recommended Resin Components:

A typical resin formulation will include:

-

Photoinitiator: this compound

-

Co-initiator: An amine-based compound, such as ethyl 4-(dimethylamino)benzoate (EDB) or N-phenylglycine (NPG).[1]

-

Monomers and Oligomers: These form the backbone of the final polymer. Acrylates and methacrylates are common choices.[2][4]

-

Additives: These can include pigments, fillers, and other components to modify the properties of the final printed object.

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound in 3D printing resins. Optimization will be necessary based on the specific resin formulation and 3D printer being used.

Protocol 1: Preparation of a Basic 3D Printing Resin

This protocol outlines the preparation of a simple, experimental 3D printing resin.

Materials:

-

This compound

-

Ethyl 4-(dimethylamino)benzoate (EDB) (co-initiator)

-

Trimethylolpropane triacrylate (TMPTA) (monomer)

-

A suitable mixing vessel (amber glass to prevent premature polymerization)

-

Magnetic stirrer and stir bar

Procedure:

-

In the mixing vessel, combine the TMPTA monomer and the EDB co-initiator.

-

Stir the mixture until the EDB is fully dissolved.

-

Add the this compound to the mixture.

-

Continue stirring in a dark environment until the photoinitiator is completely dissolved. The concentration of the photoinitiator and co-initiator may need to be optimized, but a starting point is typically in the range of 0.1-5% by weight.

-

Store the prepared resin in a dark, cool place.

Caption: Workflow for preparing a basic 3D printing resin.

Protocol 2: Characterization of Curing Properties

This protocol describes how to determine the curing properties of the prepared resin.

Materials and Equipment:

-

Prepared 3D printing resin

-

UV/Vis spectrophotometer

-

3D printer or a controlled light source with a wavelength corresponding to the absorption maximum of the photoinitiator

-

Real-time Fourier Transform Infrared (RT-FTIR) spectrometer (optional, for detailed kinetic studies)

Procedure:

-

UV/Vis Spectroscopy:

-

Dilute a small sample of the resin in a suitable solvent (e.g., acetonitrile).

-

Measure the UV/Vis absorption spectrum to determine the wavelength of maximum absorption (λmax). This will inform the optimal wavelength of the light source for curing.

-

-

Curing Test:

-

Place a small, defined volume of the resin on a substrate.

-

Expose the resin to the light source from the 3D printer or a controlled lamp at the determined λmax.

-

Vary the exposure time and light intensity to determine the energy required for complete curing.

-

-

(Optional) RT-FTIR Analysis:

-

For a more quantitative analysis of the curing kinetics, place a thin film of the resin in an RT-FTIR spectrometer.

-

Monitor the disappearance of the acrylate peak (around 1635 cm⁻¹) as the resin is exposed to the curing light. This will provide data on the rate of polymerization.[1]

-

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be collected during the characterization of a resin containing this compound.

| Parameter | Measurement | Expected Trend/Significance |

| Absorption Maximum (λmax) | Wavelength (nm) | Determines the optimal light source for curing. |

| Molar Extinction Coefficient (ε) | L mol⁻¹ cm⁻¹ | A higher value indicates more efficient light absorption. |

| Curing Time | Seconds (s) | The time required for complete solidification of a defined resin thickness. |

| Curing Energy | mJ/cm² | The total energy dose required for complete curing. |

| Final Monomer Conversion | Percentage (%) | The percentage of monomer that has polymerized, indicating the efficiency of the curing process. |

Signaling Pathways and Logical Relationships

The interaction between the photoinitiator, co-initiator, and monomers can be represented as a logical relationship diagram.

Caption: Logical relationship of components in the photopolymerization process.

Conclusion

This compound holds promise as a photoinitiator for 3D printing resins, particularly for applications requiring sensitivity to specific wavelengths of light. Its performance is contingent on its effective interaction with a suitable co-initiator to drive the photopolymerization process. The protocols and data presented here provide a foundational framework for researchers and developers to begin formulating and characterizing novel 3D printing resins with this compound. Further optimization and characterization will be essential to tailor resin properties for specific applications in research, and drug development, such as the fabrication of custom laboratory equipment, microfluidic devices, and drug delivery systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Thioxanthone based one-component polymerizable visible light photoinitiator for free radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3dprint.com [3dprint.com]

- 6. This compound | C15H12O3S | CID 139757107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

Application Notes and Protocols for Hydrogel Photopolymerization using 2,7-Dimethoxy-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2,7-Dimethoxy-9H-thioxanthen-9-one is a substituted thioxanthone derivative that functions as a highly efficient Type II photoinitiator for free-radical polymerization. Its chemical structure, featuring a thioxanthone core with electron-donating methoxy groups, makes it particularly suitable for initiating polymerization upon exposure to near-UV and visible light. This characteristic is highly advantageous for the fabrication of hydrogels in biomedical applications, such as tissue engineering and drug delivery, where minimizing the use of high-energy UV light is crucial to protect encapsulated cells and bioactive molecules from photodamage.

As a Type II photoinitiator, this compound requires the presence of a co-initiator, or synergist, to generate the free radicals necessary for polymerization. Typically, a hydrogen donor, such as a tertiary amine (e.g., N-methyldiethanolamine (MDEA) or Ethyl 4-(dimethylamino)benzoate (EDMAB)), is used. Upon light absorption, the photoinitiator transitions to an excited triplet state and abstracts a hydrogen atom from the amine, generating an amine-derived radical that initiates the polymerization of monomers like poly(ethylene glycol) diacrylate (PEGDA) or gelatin methacryloyl (GelMA). A patent related to thioxanthone derivatives notes a characteristic absorption peak around 380 nm, which is attributed to the n-π* transition of the thioxanthone core, guiding the selection of an appropriate light source (e.g., 385 nm or 405 nm LEDs).[1]

Key Advantages:

-

Visible Light Activation: Enables polymerization using lower-energy, more biocompatible light sources (near-UV to visible range), enhancing cell viability in cell encapsulation applications.

-

High Efficiency: Thioxanthone derivatives are known for their high photoinitiation efficiency when paired with a suitable co-initiator.

-

Tunable Properties: The initiation system's concentration and the light exposure parameters can be adjusted to control the polymerization rate and, consequently, the final mechanical properties of the hydrogel.

-

Versatility: Can be used to polymerize a wide range of acrylate- and methacrylate-based monomers and macromers commonly used in hydrogel fabrication.

Mechanism of Action: Type II Photoinitiation

The photopolymerization process initiated by the this compound/amine system proceeds via a bimolecular hydrogen abstraction mechanism.

Caption: Type II photoinitiation mechanism.

Quantitative Data and Formulation Parameters

Disclaimer: Specific experimental data for this compound in hydrogel photopolymerization is not widely available in published literature. The following tables provide representative starting parameters based on typical values for thioxanthone derivatives. Optimization is highly recommended for each specific application and hydrogel system.

Table 1: Example Photoinitiator System Formulations

| Component | Concentration Range (w/v %) | Molar Concentration Range | Purpose |

| Pre-polymer (e.g., PEGDA 10kDa) | 10 - 30% | - | Hydrogel structural backbone |

| This compound | 0.05 - 0.5% | ~1.8 - 18 mM | Photoinitiator (PI) |

| Co-initiator (e.g., MDEA) | 0.1 - 1.0% | ~8.4 - 84 mM | Hydrogen donor, generates initiating radical |

| Solvent (e.g., PBS, DMEM) | Balance | - | Dissolves components, provides aqueous base |

| Cell Suspension (if applicable) | - | 1 - 20 x 10⁶ cells/mL | Biological component for tissue engineering |

Table 2: Representative Photopolymerization and Hydrogel Properties

| Parameter | Example Value | Effect on Hydrogel Properties |

| Light Source Wavelength | 385 nm or 405 nm | Should overlap with the PI's absorption spectrum for efficient initiation. |

| Light Intensity | 5 - 20 mW/cm² | Higher intensity can decrease gelation time but may increase cell stress. |

| Exposure Time | 30 - 300 seconds | Longer exposure increases crosslink density, leading to a stiffer hydrogel. |

| Resulting Compressive Modulus | 5 - 100 kPa (highly dependent on formulation) | A measure of hydrogel stiffness; tunable by adjusting pre-polymer and PI system concentrations. |

| Post-Curing Cell Viability | > 90% (goal) | Dependent on total light dose (Intensity x Time) and PI system cytotoxicity. |

Experimental Protocols

Protocol 1: Preparation of a PEGDA Hydrogel

This protocol describes the fabrication of a simple acellular hydrogel using poly(ethylene glycol) diacrylate (PEGDA) as the base polymer.

Caption: Workflow for acellular hydrogel preparation.

Materials:

-

This compound (PI)

-

N-methyldiethanolamine (MDEA) (Co-initiator)

-

Poly(ethylene glycol) diacrylate (PEGDA), MW 10,000 Da

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Molds (e.g., PDMS molds or well-plate)

-

Light source (LED, ~405 nm) with a radiometer to measure intensity

Methodology:

-

Prepare the Photoinitiator (PI) Stock Solution:

-

In a light-protected tube (e.g., amber tube or wrapped in foil), dissolve MDEA in PBS to a final concentration of 1% w/v.

-

To this solution, add this compound to a final concentration of 0.1% w/v.

-

Vortex or sonicate until fully dissolved. This is the PI/Co-initiator stock solution.

-

-

Prepare the Pre-polymer Solution:

-

Weigh the desired amount of PEGDA powder. For a 20% w/v solution, use 200 mg of PEGDA per 1 mL of final solution volume.

-

Add the PI/Co-initiator stock solution to the PEGDA powder.

-

Mix thoroughly by vortexing or gentle agitation at 37°C until the PEGDA is completely dissolved. Ensure the solution remains protected from light.

-

-

Casting and Polymerization:

-

Calibrate your light source to the desired intensity (e.g., 10 mW/cm²) using a radiometer.

-

Pipette the pre-polymer solution into your molds (e.g., 50 µL into a cylindrical mold of 5 mm diameter).

-

Place the mold directly under the light source.

-

Expose the solution to the light for a predetermined time (e.g., 120 seconds).

-

-

Post-Curing Processing:

-

Carefully remove the crosslinked hydrogel from the mold.

-

Place the hydrogel in a beaker containing sterile PBS.

-

Allow the hydrogel to swell for 24 hours at 37°C, changing the PBS solution at least twice to wash out any unreacted components. The hydrogel is now ready for characterization.

-

Protocol 2: Cell Encapsulation in a GelMA Hydrogel

This protocol outlines the procedure for encapsulating cells within a gelatin methacryloyl (GelMA) hydrogel, emphasizing sterile technique.

Materials:

-

Gelatin methacryloyl (GelMA), lyophilized

-

This compound (PI)

-

N-methyldiethanolamine (MDEA) (Co-initiator)

-

Sterile PBS or cell culture medium (e.g., DMEM)

-

Cell suspension (e.g., mesenchymal stem cells) at a known concentration

-

Sterile filters (0.22 µm)

Methodology:

-

Prepare Sterile Stock Solutions:

-

Prepare a 0.5% w/v solution of this compound and a 1% w/v solution of MDEA in cell culture medium.

-

Sterilize each solution by passing it through a 0.22 µm syringe filter. Work within a sterile biosafety cabinet.

-

-

Prepare the GelMA Pre-polymer Solution:

-

Warm the sterile culture medium to 37°C.

-

Dissolve lyophilized GelMA in the warm medium to a final concentration of 10% w/v. This may take 30-60 minutes with gentle agitation.

-

Maintain the GelMA solution at 37°C to prevent premature gelling.

-

-

Prepare the Final Cell-Laden Solution:

-

In a sterile conical tube, add the required volume of the sterile PI and Co-initiator stock solutions to the 10% GelMA solution. A final concentration of 0.05% PI and 0.5% MDEA is a good starting point. Mix gently by pipetting.

-

Centrifuge your cell suspension and resuspend the cell pellet in a small volume of the GelMA/PI mixture to achieve the desired final cell density (e.g., 5 x 10⁶ cells/mL). Mix gently to ensure a homogenous cell distribution.

-

-

Casting and Photopolymerization:

-

Dispense the cell-laden pre-polymer solution into a sterile mold or as droplets on a sterile surface.

-

Expose the solution to a sterile light source (~405 nm) at a low, cytocompatible intensity (e.g., 5 mW/cm²).

-

The exposure time should be optimized to achieve gelation while minimizing light-induced cell stress (e.g., 60-90 seconds).

-

-

Post-Polymerization Culture:

-

Transfer the cell-laden hydrogels into a new sterile culture dish.

-

Add fresh, pre-warmed cell culture medium.

-

Incubate under standard cell culture conditions (37°C, 5% CO₂).

-

Perform cell viability assays (e.g., Live/Dead staining) at desired time points (e.g., 24 hours, 3 days, 7 days) to assess the biocompatibility of the process.

-

References

Application Notes and Protocols for Free-Radical Polymerization using 2,7-Dimethoxy-9H-thioxanthen-9-one